2-Methylbenzo[f]chromen-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21315-44-6 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14(9)15/h2-8H,1H3 |
InChI Key |
QKOZRPGRBXTAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbenzo F Chromen 3 One and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing chromen-3-one frameworks often rely on condensation reactions and multi-step sequences, which have been foundational in heterocyclic chemistry.
Condensation Reactions for Chromen-3-one Formation
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.orgebsco.com In the context of chromen-3-one synthesis, the Knoevenagel and Pechmann condensations are particularly relevant. samipubco.comresearchgate.net
The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. samipubco.com For the synthesis of benzo[f]chromen-3-one derivatives, this could involve the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with a suitable active methylene compound. researchgate.net For instance, the synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives has been achieved through a Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates or N-methyl benzoxazole-2-yl-acetates. researchgate.net
The Pechmann condensation is another classical method for synthesizing coumarins (chromen-2-ones), which are structurally related to chromen-3-ones. This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. samipubco.comresearchgate.net While directly targeting chromen-3-ones with this method is less common, the underlying principles of acid-catalyzed cyclization are fundamental to many chromenone syntheses.
A general representation of a condensation reaction leading to a benzo[f]chromen-3-one derivative is the reaction between 2-naphthol (B1666908) and a suitable partner. researchgate.net
Multi-step Synthetic Sequences
Multi-step synthesis involves a sequence of reactions to build a target molecule from simpler starting materials. libretexts.orgscribd.comyoutube.com This approach allows for the construction of complex molecules with precise control over the stereochemistry and functional group placement. While specific multi-step syntheses for 2-Methylbenzo[f]chromen-3-one are not extensively detailed in the provided results, the general principles of multi-step synthesis would apply.
A hypothetical multi-step sequence could involve:
Formation of a key intermediate: This could be a substituted naphthalene (B1677914) derivative.
Introduction of the pyranone ring: This could be achieved through a series of reactions, such as acylation followed by an intramolecular cyclization.
For example, the synthesis of 3-(chloromethyl)-2H-chromen-2-one has been achieved by treating Baylis-Hillman adducts with strong hydrochloric acid. This intermediate can then be converted to 3-methyl-2H-chromen-2-one, a structural isomer of the target compound, through further reaction. samipubco.com This highlights how multi-step sequences can be employed to access a variety of chromenone derivatives.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. One-pot reactions, multicomponent reactions (MCRs), and the use of catalysts are at the forefront of these efforts. rsc.org
One-Pot and Multicomponent Reactions (MCRs) for Benzo[f]chromen-3-one Scaffolds
Several MCRs have been developed for the synthesis of benzo[f]chromene derivatives. researchgate.net A common strategy involves the reaction of 2-naphthol, an aldehyde, and a compound with an active methylene group. sharif.edu For example, a one-pot, three-component reaction of 2-naphthol, various aromatic aldehydes, and benzoylacetone (B1666692) or 1,3-diphenyl-1,3-propandione has been developed for the synthesis of 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives. researchgate.net
Another example is the synthesis of substituted 1H-benzo[f]chromen-3-yl-2H-chromen-2-one derivatives by reacting 3-aryl-1-(3-coumarinyl)propen-1-ones with 2-naphthol. eurjchem.com Similarly, chromeno[4,3-b]pyrrol-4(1H)-ones have been assembled via a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Naphthol, Aromatic Aldehydes, Benzoylacetone/1,3-diphenyl-1,3-propandione | Cu(OTf)2, Ultrasonic Irradiation | 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives | researchgate.net |
| 3-Aryl-1-(3-coumarinyl)propen-1-ones, 2-Naphthol | DBU, H2SO4 | Substituted 1H-benzo[f]chromen-3-yl-2H-chromen-2-one derivatives | eurjchem.com |
| 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Not specified | Chromeno[4,3-b]pyrrol-4(1H)-ones | nih.gov |
| 2-Hydroxy-1-naphthaldehyde, Benzothiazole-2-yl-acetates/N-methyl benzoxazole-2-yl-acetates | Choline chloride/urea ionic liquid | 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov Both metal-based and metal-free catalysts have been employed in the synthesis of benzo[f]chromen-3-one derivatives.
Transition metals, such as copper and palladium, are widely used as catalysts in a variety of organic transformations, including multicomponent reactions. beilstein-journals.org
Copper-catalyzed reactions have proven effective for the synthesis of benzo[f]chromene derivatives. For instance, copper triflate (Cu(OTf)2) has been used as a catalyst in the one-pot condensation of 2-naphthol, aromatic aldehydes, and β-dicarbonyl compounds under ultrasonic irradiation to afford 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives in high yields. researchgate.net
| Catalyst | Reactants | Product | Conditions | Reference |
| Cu(OTf)2 | 2-Naphthol, Aromatic Aldehydes, Benzoylacetone/1,3-diphenyl-1,3-propandione | 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives | Ultrasonic Irradiation | researchgate.net |
While not directly leading to this compound, a metal-free one-pot synthesis of benzo[c]chromen-6-ones from 3,4-dichlorocoumarins and butadienes has been achieved through a tandem photo-thermal-photo reaction sequence, showcasing an alternative sustainable approach. rsc.org
Organocatalysis and Metal-Free Protocols
The drive towards greener and more sustainable chemical processes has propelled the development of organocatalysis and metal-free synthetic routes for coumarin (B35378) derivatives, including this compound. These methods circumvent the use of often toxic and expensive heavy metals, offering advantages in terms of cost, safety, and environmental impact. The Pechmann condensation, a cornerstone reaction for coumarin synthesis, has been a primary focus for the application of these protocols.
Traditionally, the Pechmann condensation of phenols with β-ketoesters relies on strong protic acids like sulfuric acid or Lewis acids. nih.govnih.gov However, heterogeneous solid acid catalysts and organocatalysts have emerged as effective metal-free alternatives. For instance, cation exchange resins such as Amberlyst-15 have been successfully employed to catalyze the Pechmann condensation. iiste.orgiiste.org In a model reaction between α-naphthol and ethyl acetoacetate (B1235776) to produce the isomeric 4-methyl-2H-benzo[h]chromen-2-one, Amberlyst-15 under solvent-free conditions at 110°C afforded the product in excellent yield (approximately 85%) within 150 minutes. iiste.org This highlights the potential of solid-supported sulfonic acids to replace traditional mineral acids, offering benefits like catalyst recyclability and simplified work-up procedures. nih.goviiste.org
Other metal-free approaches involve the use of catalysts like iodine and deep eutectic solvents. mdpi.com Furthermore, some protocols have achieved the synthesis of related furo[3,2-c]chromenones under catalyst-free and solvent-free conditions, relying on microwave irradiation to drive the reaction. scilit.comresearchgate.net These methods underscore a significant trend towards minimizing catalyst and solvent use, aligning with the principles of green chemistry. scilit.comresearchgate.net
Table 1: Organocatalytic and Metal-Free Synthesis of Benzochromenone Derivatives
| Reactants | Catalyst | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| α-Naphthol, Ethyl acetoacetate | Amberlyst-15 | 110°C, 150 min, solvent-free | 4-Methyl-2H-benzo[h]chromen-2-one | ~85% | iiste.org |
| 1-Naphthol (B170400), Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 12 min, RT, solvent-free | 4-Methyl-2H-benzo[h]chromen-2-one | 88% | mdpi.com |
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields. researchgate.netpsu.edu This technology has been effectively applied to the synthesis of coumarins and their benzo-fused analogues. researchgate.netresearchgate.netajgreenchem.com
The synthesis of this compound and its derivatives via Pechmann condensation can be significantly accelerated under microwave irradiation. These reactions are frequently performed under solvent-free conditions, further enhancing their green credentials. researchgate.netajgreenchem.com For example, a green and highly efficient method for the synthesis of 2-amino-4H-chromene derivatives has been developed using a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol under microwave irradiation. ajgreenchem.com This reaction utilizes ilmenite (B1198559) (FeTiO3) as a magnetic catalyst, which can be easily recovered and reused. ajgreenchem.com
In another example, the synthesis of various coumarin derivatives via Pechmann condensation was achieved using FeF₃ as a catalyst under solvent-free microwave irradiation, offering high yields, short reaction times, and easy product isolation. iucr.org The conversion of propargyl ethers to 2,2-dimethyl chromenes has also been shown to be highly efficient under microwave conditions, with reaction times as short as 6 minutes yielding up to 94% of the product. researchgate.net These examples demonstrate the synergistic benefits of combining microwave heating with solvent-free or solid-supported catalysis to create rapid and efficient synthetic protocols. researchgate.netiucr.org
Table 2: Microwave-Assisted Synthesis of Chromene and Coumarin Derivatives
| Reactants | Catalyst/Conditions | Time | Product | Yield | Ref |
|---|---|---|---|---|---|
| Phenols, Ethyl acetoacetate | FeF₃, Microwave, Solvent-free | Short | Coumarin derivatives | High | iucr.org |
| Aromatic aldehydes, Malononitrile, Naphthol | FeTiO₃, Microwave, Solvent-free | Short | 2-Amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile | Excellent | ajgreenchem.com |
| Propargyl ethers | Microwave irradiation | 6 min | 2,2-Dimethyl chromenes | 94% | researchgate.net |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and environmentally harmful. Solvent-free reaction conditions, also known as neat reactions, offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields. iiste.orgresearchgate.net
The synthesis of this compound and related coumarins is particularly amenable to solvent-free conditions, often in conjunction with microwave heating or mechanochemical activation (ball milling). The Pechmann condensation of 2-naphthol with ethyl acetoacetate can be performed by simply heating the reactants with a solid acid catalyst. For instance, using Amberlyst-15 as a catalyst at 110°C under solvent-free conditions provides a high yield of the corresponding benzocoumarin. iiste.org
Mechanochemistry offers another powerful solvent-free approach. A rapid and environmentally friendly protocol for the synthesis of 4-methylcoumarins, including the benzo[h] isomer from 1-naphthol, was developed using a high-speed ball mill mixer. mdpi.com The reaction between 1-naphthol and ethyl acetoacetate in the presence of 3 mol% Indium(III) chloride (InCl₃) at room temperature was complete in just 12 minutes, affording an 88% yield of the product. mdpi.com This method avoids the need for both solvents and external heating. Other solid catalysts, such as silica (B1680970) gel, have also been shown to be effective for related transformations under solvent-free conditions. researchgate.net
Table 3: Solvent-Free Synthesis of Benzochromenone Derivatives
| Reactants | Catalyst | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 1-Naphthol, Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 12 min, RT | 4-Methyl-2H-benzo[h]chromen-2-one | 88% | mdpi.com |
| α-Naphthol, Ethyl acetoacetate | Amberlyst-15 (10 mol%) | 110°C, 150 min | 4-Methyl-2H-benzo[h]chromen-2-one | ~85% | iiste.org |
| Resorcinol, Ethyl acetoacetate | p-Toluenesulfonic acid | Grinding, 60°C | 7-Hydroxy-4-methylcoumarin | 98% | researchgate.net |
Synthesis of Key this compound Precursors and Intermediates
The primary and most direct synthesis of this compound is achieved through the Pechmann condensation. This reaction necessitates two key precursors: a naphthol derivative and a specific β-ketoester.
The core naphthalene ring system of the target molecule is derived from 2-naphthol (also known as β-naphthol). This compound is a crucial industrial chemical intermediate, traditionally manufactured by the fusion of 2-naphthalenesulfonic acid with caustic soda. It serves as a precursor for a vast array of dyes, antioxidants, and other chemical products.
The pyrone ring of this compound is constructed from a β-ketoester. While ethyl acetoacetate is the most common reactant for synthesizing 4-methylcoumarins, the synthesis of a 2-methylcoumarin requires a different precursor. The appropriate intermediate for this synthesis is an ester of 3-oxopentanoic acid .
Alternatively, other synthetic strategies might involve different intermediates. For example, some syntheses of chromen-2-ones proceed from salicylaldehydes and arylacetonitriles. nih.gov For the benzo[f] analogue, this would imply the use of 2-hydroxy-1-naphthaldehyde as a starting material.
Chemical Reactivity and Derivatization of 2 Methylbenzo F Chromen 3 One
Electrophilic Aromatic Substitution Reactions of the Benzo[f]chromen-3-one System
The fused aromatic rings of the benzo[f]chromen-3-one system are susceptible to electrophilic aromatic substitution (EAS) reactions. uci.edupitt.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the formation of a new carbon-electrophile bond. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. uci.edupitt.edu The rate-determining step is the initial attack of the electrophile on the aromatic ring. uci.edu
The position of substitution on the benzo[f]chromen-3-one core is directed by the electronic properties of the existing substituents on the aromatic rings. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate compared to unsubstituted benzene (B151609). libretexts.org Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position and slow down the reaction. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration with a mixture of nitric and sulfuric acid introduces a nitro group (NO2) onto the aromatic ring. youtube.com
Nucleophilic Addition and Substitution Reactions at the Chromenone Moiety
The chromenone moiety of 2-Methylbenzo[f]chromen-3-one contains a carbonyl group (C=O) and an α,β-unsaturated system, making it reactive towards nucleophiles. masterorganicchemistry.com Nucleophilic addition to the carbonyl carbon is a fundamental reaction of this system. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydrides, typically lead to irreversible addition. masterorganicchemistry.com
Nucleophilic substitution can also occur, particularly at the carbon atom adjacent to the oxygen in the pyran ring. wikipedia.org These reactions involve the attack of a nucleophile and the subsequent departure of a leaving group. wikipedia.orglabster.com The reactivity of the chromenone system towards nucleophiles can be influenced by the presence of substituents on the benzo[f]chromen-3-one scaffold.
Transformations of the 2-Methyl Group
The 2-methyl group of this compound is a key site for chemical transformations, allowing for the introduction of diverse functionalities. One common reaction is its condensation with various aldehydes. For instance, the methyl group can react with aldehydes in the presence of a suitable catalyst to form new carbon-carbon bonds, leading to the synthesis of a variety of derivatives.
Furthermore, the methyl group can undergo halogenation, typically via a free-radical mechanism, to introduce halogen atoms. libretexts.org This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions, such as initiation by light or a radical initiator. The resulting halomethyl derivatives serve as valuable intermediates for further nucleophilic substitution reactions, enabling the attachment of a wide range of chemical moieties.
Cycloaddition Reactions and Annulation Pathways
The double bond within the pyranone ring of the benzo[f]chromen-3-one system can participate in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. researchgate.net For example, [3+2] cycloaddition reactions with 1,3-dipoles can lead to the formation of new five-membered heterocyclic rings fused to the chromenone core. researchgate.net Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, can potentially occur across the diene system of the pyranone ring, although this is less commonly reported for this specific scaffold.
Annulation pathways, which involve the formation of a new ring onto the existing framework, represent another strategy for elaborating the benzo[f]chromen-3-one structure. These can be achieved through various synthetic methodologies, often involving intramolecular cyclization reactions of appropriately functionalized derivatives.
Functionalization Strategies for Structural Diversity
Halogenation and Related Modifications
Halogenation is a powerful tool for functionalizing the benzo[f]chromen-3-one skeleton. uci.edu Electrophilic halogenation of the aromatic rings can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org This reaction introduces halogen atoms onto the fused benzene and naphthalene (B1677914) rings, with the position of substitution being influenced by the existing substituents. libretexts.org
As mentioned in section 3.3, the 2-methyl group can also be halogenated under free-radical conditions. libretexts.org The resulting halomethyl derivatives are versatile intermediates that can be converted into a variety of other functional groups through nucleophilic substitution reactions.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Methylbenzo F Chromen 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Methylbenzo[f]chromen-3-one, a comprehensive suite of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insights into the molecule's stereochemistry and conformation.
1D NMR Techniques (¹H, ¹³C)
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for structural determination.
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methyl group protons, being attached to an sp² hybridized carbon, appear further downfield than typical alkane methyl groups. The integration of the signals corresponds to the number of protons giving rise to each resonance.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.com Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of neighboring atoms. libretexts.org Carbons in the aromatic and benzonaphthopyran rings appear in the δ 110-160 ppm range, with the carbonyl carbon (C=O) exhibiting a characteristic downfield shift to around δ 160 ppm. libretexts.orgnih.gov The methyl carbon signal appears in the upfield region of the spectrum.
A representative, though not experimentally verified for this specific molecule, data set for similar structures is presented in the table below. nih.govchemicalbook.comchemicalbook.comnih.govdocbrown.infospectrabase.comchemicalbook.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.4 | ~20 |
| Aromatic/Vinyl (CH) | 7.2 - 8.5 | 115 - 155 |
| Carbonyl (C=O) | - | ~160 |
| Quaternary Carbons | - | 120 - 150 |
2D NMR Experiments (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for atomic connectivity and spatial relationships. huji.ac.ilslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the fused ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduhmdb.ca This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group will show a cross-peak with the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the methyl group protons and nearby aromatic protons, providing information about the preferred orientation of the methyl group.
The following table summarizes the expected key correlations from 2D NMR experiments for this compound.
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | ¹H – ¹H (J-coupled) | Connectivity of adjacent protons in the aromatic rings. |
| HSQC/HMQC | ¹H – ¹³C (¹J) | Direct one-bond C-H connections. |
| HMBC | ¹H – ¹³C (²J, ³J) | Long-range C-H connectivity, confirming the carbon skeleton. |
| NOESY | ¹H – ¹H (through-space) | Spatial proximity of protons, aiding in stereochemical and conformational analysis. |
Advanced NMR Approaches for Conformational Analysis
While standard 2D NMR techniques provide significant structural information, advanced NMR methods can offer deeper insights into the conformational dynamics of this compound. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to distinguish between direct and relayed NOEs, providing more accurate distance constraints for conformational modeling. Furthermore, variable temperature NMR studies can reveal information about the energy barriers between different conformations and the flexibility of the molecule. nih.gov For complex systems, computational modeling in conjunction with experimental NMR data can provide a detailed picture of the molecule's three-dimensional structure and dynamic behavior in solution.
X-ray Crystallography for Definitive Molecular Structure Determination
Single Crystal X-ray Diffraction Analysis
To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.
The crystallographic data obtained for a related compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, provides an example of the type of information that can be generated. nih.govresearchgate.net This includes the crystal system, space group, unit cell dimensions, and refinement statistics.
| Parameter | Example Value for a Related Chromenone Derivative |
| Crystal System | Triclinic nih.govresearchgate.net |
| Space Group | P-1 nih.govresearchgate.net |
| a (Å) | 7.1592 (2) nih.govresearchgate.net |
| b (Å) | 9.0048 (2) nih.govresearchgate.net |
| c (Å) | 10.8678 (3) nih.govresearchgate.net |
| α (°) | 82.779 (2) nih.govresearchgate.net |
| β (°) | 76.016 (2) nih.govresearchgate.net |
| γ (°) | 75.078 (2) nih.govresearchgate.net |
| Volume (ų) | 655.42 (3) nih.govresearchgate.net |
| Z | 2 nih.govresearchgate.net |
| R-factor | ~0.035 nih.govresearchgate.net |
From this data, a detailed molecular model can be constructed, confirming the planarity of the benzo[f]chromen-3-one core and providing precise measurements of all bond lengths and angles.
Analysis of Intermolecular and Intramolecular Interactions in the Solid State
The crystal structure also reveals how molecules of this compound pack together in the solid state. This analysis is crucial for understanding the non-covalent forces that govern the material's properties. In similar chromenone structures, intermolecular interactions such as C—H···O hydrogen bonds and π–π stacking interactions are often observed. researchgate.net Intramolecularly, short contacts between atoms, such as a potential interaction between the carbonyl oxygen and a nearby hydrogen atom, can also be identified, which may influence the molecule's conformation. nih.govresearchgate.net For instance, in a related chromenone derivative, an intramolecular S···O=C contact was observed. researchgate.net These interactions play a significant role in the stability and physical characteristics of the crystalline solid.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides profound insight into the molecular structure of this compound by identifying its functional groups and their respective vibrational modes. Both Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the molecule's vibrational states.
The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted and observed. These include the α,β-unsaturated lactone system, the fused aromatic rings (naphthalene moiety), and the methyl group. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed experimental frequencies to specific vibrational modes of the molecule. globalresearchonline.net
Key Vibrational Modes:
C=O Stretching (ν C=O): The lactone carbonyl group is expected to produce a strong, prominent band in the IR spectrum. For α,β-unsaturated lactones, this band typically appears in the region of 1720-1740 cm⁻¹. Conjugation with the double bond and the aromatic system can influence this frequency.
C=C Stretching (ν C=C): The molecule contains both aromatic and olefinic C=C bonds. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C=C bond within the pyrone ring will also absorb in this range.
C-O Stretching (ν C-O): The lactone contains a C-O-C system. The acyl-oxygen (C-O) and alkyl-oxygen (O-C) stretching vibrations are expected in the 1050-1300 cm⁻¹ range. These are often coupled with other vibrations.
Methyl Group Vibrations: The methyl group gives rise to characteristic symmetric and asymmetric stretching vibrations (ν CH₃) around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Bending (scissoring and rocking) vibrations (δ CH₃) appear in the 1375-1450 cm⁻¹ range.
Aromatic C-H Vibrations: Aromatic C-H stretching (ν C-H) is typically observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (γ C-H) in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.
The table below summarizes the expected vibrational frequencies for this compound based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak | Strong |
| Asymmetric CH₃ Stretch | Methyl Group | ~2960 | Medium | Medium |
| Symmetric CH₃ Stretch | Methyl Group | ~2870 | Medium | Medium |
| Carbonyl C=O Stretch | α,β-Unsaturated Lactone | 1720 - 1740 | Strong | Weak |
| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong | Strong |
| Asymmetric CH₃ Bend | Methyl Group | ~1450 | Medium | Medium |
| Symmetric CH₃ Bend (Umbrella) | Methyl Group | ~1375 | Medium | Weak |
| C-O-C Asymmetric Stretch | Lactone Ring | 1200 - 1280 | Strong | Medium |
| C-O-C Symmetric Stretch | Lactone Ring | 1050 - 1150 | Medium | Strong |
| Aromatic C-H Out-of-Plane Bend | Aromatic Rings | 700 - 900 | Strong | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₀O₂), the high-resolution mass spectrum would provide its exact molecular weight, confirming its elemental composition.
The monoisotopic mass of this compound is calculated to be approximately 226.0681 Da. The molecular ion peak (M•+) in an electron ionization (EI) mass spectrum would be observed at an m/z (mass-to-charge ratio) corresponding to this value. Due to the stable, extended aromatic system, the molecular ion peak is expected to be relatively intense. libretexts.org
The fragmentation of the molecular ion provides valuable structural information. The fragmentation process involves the cleavage of the weakest bonds and the formation of stable ions. chemguide.co.uk For this compound, key fragmentation pathways would likely involve the lactone ring.
Plausible Fragmentation Pathways:
Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactones and coumarins is the retro-Diels-Alder-type expulsion of a neutral CO molecule (28 Da). This would lead to a significant fragment ion at m/z 198.
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group would result in the loss of a methyl radical (15 Da), producing an ion at m/z 211.
Loss of CHO radical: A fragmentation involving the carbonyl group and an adjacent hydrogen could lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a fragment at m/z 197.
The table below outlines the predicted major ions in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 226 | [C₁₄H₁₀O₂]•⁺ (Molecular Ion) | - |
| 211 | [M - CH₃]⁺ | •CH₃ |
| 198 | [M - CO]•⁺ | CO |
| 197 | [M - CHO]⁺ | •CHO |
| 169 | [M - CO - CHO]⁺ or [M - CHO - CO]⁺ | CO and •CHO |
Electronic Circular Dichroism (ECD) and UV-Vis Spectroscopy for Electronic Structure and Chiral Analysis
UV-Vis and Electronic Circular Dichroism (ECD) spectroscopy probe the electronic transitions within a molecule. UV-Vis spectroscopy provides information about the extent of conjugation, while ECD is a chiroptical technique used exclusively for chiral molecules.
UV-Vis Spectroscopy:
The UV-Vis spectrum of this compound is expected to show strong absorptions due to its extensive π-conjugated system, which includes the naphthalene (B1677914) moiety fused with the α,β-unsaturated lactone. The electrons in the π-orbitals can be excited to higher energy anti-bonding orbitals (π → π* transitions) by absorbing ultraviolet or visible light. youtube.com The presence of the carbonyl group also allows for weaker n → π* transitions. The extended conjugation in the benzo[f]chromen-3-one core is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to simpler coumarins.
Electronic Circular Dichroism (ECD):
Standard this compound is an achiral molecule and therefore will not exhibit an ECD spectrum. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a property only present in chiral molecules. rsc.org However, if a chiral derivative of this compound were synthesized, or if it possessed axial chirality (atropisomerism), ECD would be an invaluable tool for determining its absolute configuration. For a hypothetical chiral version, theoretical calculations could predict the ECD spectrum for each enantiomer, allowing for comparison with experimental data to assign the stereochemistry. sigmaaldrich.com
The table below lists the types of electronic transitions expected for this compound.
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Fused Aromatic/Olefinic System | 250 - 400 |
| n → π | Carbonyl Group (C=O) | 350 - 450 |
Computational Chemistry Investigations of 2 Methylbenzo F Chromen 3 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. These methods are used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
Spectroscopic Property Predictions (NMR Shielding Constants, Vibrational Frequencies)Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Shielding Constants: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. ijcce.ac.ir By calculating the magnetic shielding tensor for each nucleus, the corresponding chemical shifts can be estimated and compared with experimental spectra to confirm the molecular structure. libretexts.orgmdpi.com These predictions are sensitive to the molecular conformation. nih.gov
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can predict these frequencies, which arise from the stretching, bending, and torsional motions of the atoms. researchgate.netq-chem.comvasp.at Comparing the calculated vibrational spectrum with experimental data helps in assigning the observed spectral bands to specific molecular motions, thus confirming the functional groups present in the molecule. scirp.orgnist.gov
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in structure-based drug design for screening virtual libraries of compounds and understanding their potential biological activity. nih.govnih.gov The process involves predicting the binding conformation and affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. nih.gov
In silico studies on the parent compound, Benzo[f]chromen-3-one, have evaluated its potential as an inhibitor of Nuclear Factor-kappa B (NF-κB), a key protein complex involved in inflammation-mediated diseases like diabetes, Alzheimer's, and cancer. scienceopen.com Such studies computationally place the chromenone molecule into the binding site of the NF-κB protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The goal is to determine if the compound can effectively block the protein's activity. scienceopen.com
For related chromone (B188151) and coumarin (B35378) derivatives, molecular docking has been widely applied to investigate their anticancer, anti-inflammatory, and neuroprotective potential. nih.govmdpi.com For example, docking studies on synthetic flavonoids and chromenones against cancer-related proteins like the BRCA2-DSS1 complex or enzymes such as cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX) have revealed their potential to act as potent inhibitors. mdpi.comphyschemres.org These studies typically involve preparing the 3D structures of both the ligand and the target protein, followed by running the docking simulation using software like AutoDock or MOE (Molecular Operating Environment). mdpi.commdpi.com
The binding interactions for a series of chromone derivatives with various protein targets are often tabulated to compare their potential efficacy.
Table 1: Example of Molecular Docking Data for Chromone Derivatives Against Various Protein Targets Note: This table is illustrative and compiles data from studies on various chromone derivatives, not specifically 2-Methylbenzo[f]chromen-3-one.
| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) / IC50 (µM) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | 1EVE | IC50: 1.37 µM | Not Specified | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | 4BDS | IC50: 0.95 µM | Not Specified | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | 1CX2 | IC50: 0.38 µM | Not Specified | mdpi.com |
| 3-(4'-Nitrobenzoyl)-7-(1H-1,2,4-triazol-1-yl)-2-(4'-nitrophenyl)-4H-chromen-4-one | BRCA2-DSS1 Complex | 1IYJ | -12.45 kcal/mol | Not Specified | physchemres.org |
| Pyrrole-Based Schiff Base of Chromone | Monoamine Oxidase B (MAO-B) | 2V5Z | - | Indole and p-bromophenyl motifs interact with the catalytic region. | mdpi.com |
Theoretical Reaction Mechanism Studies
Understanding how a molecule is formed is a fundamental goal of chemistry. Computational methods can elucidate reaction mechanisms by mapping the energy landscape that connects reactants to products. This involves identifying transition states—the highest energy points along a reaction pathway—and the minimum energy path the reaction is likely to follow. aps.org For this compound, this could involve studying its synthesis, such as through a Pechmann condensation or a Knoevenagel condensation followed by cyclization. nih.govsciensage.info
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a system, typically a molecule, as a function of its geometric coordinates. sciensage.infoyoutube.com For a chemical reaction, the PES is a landscape of energy "valleys" (representing stable reactants, intermediates, and products) and "mountain passes" or saddle points (representing transition states). aps.orgyoutube.com
Mapping a PES for the synthesis of this compound would involve:
Defining Reaction Coordinates: Key geometric parameters that change during the reaction, such as the distances of forming and breaking bonds, are selected as reaction coordinates. visualizeorgchem.com
Energy Calculations: The potential energy of the system is calculated at numerous points along these coordinates using quantum mechanical methods like Density Functional Theory (DFT). visualizeorgchem.com
Locating Critical Points: The calculations aim to locate the energy minima corresponding to the reactants and products, and the first-order saddle point corresponding to the transition state. aps.orgvisualizeorgchem.com
By mapping the PES, chemists can determine the activation energy of the reaction (the height of the energy barrier from reactants to the transition state), which is crucial for understanding the reaction rate. youtube.com While a specific PES for this compound is not available, the methodology is a standard approach for studying reaction mechanisms in organic chemistry. visualizeorgchem.comnih.gov
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to trace the minimum energy path on the Potential Energy Surface that connects a transition state to the corresponding reactants and products. nih.gov Once a transition state structure has been located, an IRC calculation is performed by moving in infinitesimal steps in both the forward and reverse directions along the path of steepest descent.
The purpose of IRC analysis is to confirm that a calculated transition state structure indeed connects the desired reactants and products. It provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. For the synthesis of a chromenone, an IRC analysis would start at the transition state of the key bond-forming or cyclization step and trace the pathway back to the acyclic precursor and forward to the final cyclized product, verifying the proposed mechanism.
Reaction Path Hamiltonian (RPH) and United Reaction Valley Approach (URVA)
The Reaction Path Hamiltonian (RPH) and the more recent United Reaction Valley Approach (URVA) are advanced computational methods that provide a highly detailed description of a chemical reaction's mechanism. These approaches go beyond simply identifying stationary points on the PES.
URVA describes a chemical reaction by analyzing the reaction path and the surrounding "reaction valley" on the PES. mdpi.com A key feature is the analysis of the reaction path's curvature. Maxima in the curvature profile indicate points of significant chemical change, such as bond breaking/forming, charge transfer, or rehybridization. mdpi.com By decomposing this curvature into contributions from different internal coordinates (bonds, angles, dihedrals), URVA can pinpoint exactly which parts of the molecule are undergoing the most significant changes at each stage of the reaction.
While the application of RPH or URVA to this compound has not been documented, these methods represent the state-of-the-art in mechanistic computational chemistry, offering unparalleled insight into the dynamics of chemical transformations.
Conformational Analysis via Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemrxiv.org Computational methods are used to determine the relative energies of these different conformers and to identify the most stable (lowest energy) structures.
For a molecule like this compound, which has a rigid fused ring system but also a methyl group with rotational freedom, computational analysis can predict the preferred orientation of the methyl group. For related, non-aromatic dihydro-benzo[f]chromenone structures, computational and X-ray crystallography studies have revealed more complex conformational possibilities. nih.gov For example, in 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the central pyran ring adopts an envelope conformation. nih.gov In such cases, computational methods can calculate the energy barriers between different envelope or half-chair conformations.
The analysis typically involves a systematic search of the conformational space by rotating flexible bonds and calculating the energy of each resulting structure. This helps in understanding the molecule's three-dimensional shape, which is crucial for its interaction with biological receptors.
Table 2: Example Conformational Data from Crystal Structures of Related Benzo[f]chromenone Derivatives Note: This table provides examples of structural parameters found in related compounds, which computational methods would aim to predict.
| Compound | Key Structural Feature | Observed Value | Reference |
|---|---|---|---|
| 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | Dihedral angle between benzene (B151609) ring and naphthalene (B1677914) system | 88.31° | nih.gov |
| 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | Central pyran ring conformation | Envelope | nih.gov |
| 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | Dihedral angle between iodophenyl ring and naphthalene system | 72.48° | nih.gov |
Pre Clinical Biological Activity and Mechanistic Insights of 2 Methylbenzo F Chromen 3 One Derivatives
Structure-Activity Relationship (SAR) Studies for 2-Methylbenzo[f]chromen-3-one Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. For benzo[f]chromen-3-one analogues, SAR studies focus on how modifications to the parent molecule, such as adding different substituents or altering the ring structure, can enhance or diminish their therapeutic potential.
The type and position of chemical groups (substituents) attached to the benzo[f]chromen-3-one core can dramatically alter its biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can impact the molecule's ability to interact with biological targets. beilstein-journals.org
For instance, in studies on the related 2-aminomethylene-3(2H)-benzofuranone scaffold, the introduction of a fluorine atom, which is strongly electron-withdrawing, generally increased cytotoxic activity against oral tumor cell lines. nih.gov Conversely, the addition of chlorine or methoxy (B1213986) groups did not produce the same enhancement. nih.gov This suggests that specific electronic and steric properties are required for optimal activity. The effect of a substituent is also highly dependent on the rest of the molecule; for example, the activity of compounds containing a 1-phenylpiperazine (B188723) or 1-(2-pyridyl)piperazine (B128488) moiety was reduced by the addition of fluorine. nih.gov These findings highlight that the influence of a substituent is not universal and depends on its interplay with other structural features.
Table 1: Illustrative Substituent Effects on Cytotoxicity in Related Benzofuranones This table is based on data for 2-aminomethylene-3(2H)-benzofuranones to illustrate SAR principles.
| Base Structure Moiety | Substituent Added to Benzofuranone Ring | General Effect on Cytotoxicity |
|---|---|---|
| Morpholine, Piperidine | Fluorine | Activity Increased |
| Morpholine, Piperidine | Chlorine, Methoxy | No significant increase |
Source: nih.gov
The rigid, multi-ring structure of benzo[f]chromen-3-one is fundamental to its biological function. The fusion of the benzene (B151609) and naphthalene (B1677914) rings to the chromen-3-one core creates a specific three-dimensional shape that allows it to bind to biological targets. journal-vniispk.ru Structural modifications involving this fused ring system can lead to significant changes in activity.
Synthesizing derivatives with different functional groups or even altering the core heterocyclic system is a key strategy in medicinal chemistry. researchgate.net For example, the synthesis of (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone, where the oxygen of the ketone at position 3 is replaced with sulfur, resulted in a compound with excellent antifungal activity. journal-vniispk.ru This demonstrates that even a single atom change in the core ring structure can profoundly impact biological specificity and potency.
In Vitro Biological Activities
In vitro studies, conducted in controlled laboratory environments using cell cultures or isolated biomolecules, have demonstrated the significant biological potential of benzo[f]chromen-3-one derivatives.
Compounds from the broader benzo[f]chromen-3-one class have been investigated for their potential anticancer properties. ontosight.ai Studies on related structures show tumor-specific cytotoxic action, where cancer cells are more sensitive to the compounds than normal cells. nih.gov For example, in tests with 2-aminomethylene-3(2H)-benzofuranones, human oral squamous cell lines (HSC-2) were the most sensitive, while normal human gingival fibroblasts (HGF) were highly resistant. nih.gov This selectivity is a highly desirable trait for potential anticancer agents.
The cytotoxic effects of these compounds are believed to arise from several mechanisms, primarily their ability to damage cellular components or interfere with critical cellular processes.
DNA Adduct Formation: One proposed mechanism is the formation of covalent bonds with DNA, creating what are known as DNA adducts. nih.gov These adducts can disrupt DNA replication and transcription, leading to mutations and ultimately cell death. nih.gov This mechanism has been confirmed for structurally related heterocyclic compounds; for instance, the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) was found to form specific DNA adducts in the liver and intestines of rats. nih.gov Furthermore, the most active cytotoxic compounds in the benzofuranone series were shown to induce the fragmentation of DNA in leukemia cells, which is a hallmark of apoptosis (programmed cell death). nih.gov
Enzyme Inhibition: Another key mechanism is the inhibition of essential enzymes. teachmephysiology.comlibretexts.org Inhibitors can block the active site of an enzyme, preventing it from performing its function (competitive inhibition), or bind to another site to disrupt its activity (non-competitive inhibition). teachmephysiology.comlibretexts.org Coumarin (B35378) derivatives, which are structurally related to benzo[f]chromen-3-ones, are known to inhibit the enzyme carbonic anhydrase. researchgate.net It is believed that the lactone ring within the coumarin structure undergoes hydrolysis, and the resulting 2-hydroxy-cinnamic acid derivative binds to the enzyme's active site, blocking its function. researchgate.net This provides a clear precedent for enzyme inhibition as a plausible mechanism of action for benzo[f]chromen-3-one analogues.
Derivatives of the benzo[f]chromene scaffold have demonstrated significant antimicrobial activity against a range of pathogens. journal-vniispk.ru Studies have shown that specific analogues possess potent and sometimes selective antibacterial or antifungal properties.
In one study, (4-chlorophenyl)(3-oxo-3H-benzo[f]chromen-2-yl)methanone exhibited the highest antibacterial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. journal-vniispk.ru In the same study, phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone and (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone showed excellent antifungal activity against the fungi Curvularia lunata and Fusarium moniliforme. journal-vniispk.ru This indicates that specific substitutions can tune the molecule for either antibacterial or antifungal effects. Generally, many related heterocyclic compounds show greater potency against Gram-positive bacteria than Gram-negative bacteria, potentially due to the complex outer membrane of Gram-negative organisms that can restrict compound entry. orientjchem.org
The mechanism of antimicrobial action for many heterocyclic compounds involves the perturbation of the microbial plasma membrane, leading to increased permeability and leakage of cellular contents. nih.gov
Table 2: Selected Antimicrobial Activity of Benzo[f]chromene Derivatives
| Compound | Target Organism(s) | Observed Activity |
|---|---|---|
| (4-chlorophenyl)(3-oxo-3H-benzo[f]chromen-2-yl)methanone | Escherichia coli, Staphylococcus aureus | Highest antibacterial activity |
| phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone | Curvularia lunata, Fusarium moniliforme | Excellent antifungal activity |
Source: journal-vniispk.ru
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (4-chlorophenyl)(3-oxo-3H-benzo[f]chromen-2-yl)methanone |
| phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone |
| (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| 2-hydroxy-cinnamic acid |
Antioxidant Activity
Derivatives of chromen-2-one, the core structure related to this compound, have been investigated for their ability to counteract oxidative stress. These compounds exhibit moderate antiradical activity across various assays. researchgate.net For instance, certain 2H-chromen-2-one derivatives have demonstrated notable activity against the superoxide (B77818) radical anion (O₂•⁻). researchgate.net The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide, and nitric oxide radical methods. nih.gov
The mechanism of antioxidant action can vary, with some derivatives acting via fast electron transfer (SET mechanism), while others display a mixed mechanism involving both initial electron transfer and a more gradual reaction. researchgate.net The presence and position of substituent groups on the chromone (B188151) nucleus, such as hydroxyl or methoxy groups, can significantly influence the antioxidant potential. mdpi.com For example, studies on coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues revealed that specific derivatives showed significant scavenging of DPPH and hydroxyl radicals. mdpi.com
Table 1: Antioxidant Activity of Selected Chromen-2-one Derivatives
| Compound/Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Scavenging | Showed antioxidant activity | nih.gov |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Scavenging | Showed antioxidant activity | nih.gov |
| 4-[(1,2,3,4-tetrahydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl]benzoic acid | Superoxide radical anion (O₂•⁻) scavenging | Highest activity in its series | researchgate.net |
| 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid | Non-enzymatic oxidation of epinephrine | Highest activity in its series | researchgate.net |
| Coumarin-benzothiazole hybrid | DPPH Scavenging | IC₅₀ = 591.58 µg/mL | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Anti-inflammatory Properties
The anti-inflammatory potential of chromone derivatives is a significant area of pre-clinical research. Inflammation is a biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. nih.gov Certain chromone derivatives that incorporate amide groups have been synthesized and evaluated for their anti-inflammatory effects. nih.gov
A key mechanism of anti-inflammatory action for these compounds is the inhibition of nitric oxide (NO) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model for inflammation, several chromone-based amide compounds exhibited potent inhibition of NO production, with some showing lower EC₅₀ values than the standard anti-inflammatory drug ibuprofen. nih.gov Structure-activity relationship (SAR) studies suggest that the anti-inflammatory activity can be enhanced by the presence of electron-withdrawing groups at specific positions (5 and 8) or electron-donating groups at other positions (6 and 7) of the chromone nucleus. nih.gov Furthermore, some derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. nih.gov
Table 2: Anti-inflammatory Activity of a Selected Chromone Derivative
| Compound | Assay | Cell Line | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Compound 5-9 (a chromone-amide derivative) | Nitric Oxide (NO) Inhibition | RAW264.7 | 5.33 ± 0.57 µM | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Enzyme Inhibition Studies (e.g., MAO-B, 5-lipoxygenase, Tankyrase)
Derivatives of this compound have been shown to be potent inhibitors of several key enzymes implicated in human diseases.
Monoamine Oxidase B (MAO-B) MAO-B is a crucial enzyme in the metabolism of neurotransmitters and a target for drugs used in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Several chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of human MAO-B. nih.govresearchgate.netnih.gov For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position are potent, reversible MAO-B inhibitors with IC₅₀ values in the nanomolar range. nih.gov Similarly, 5-hydroxy-2-methyl-chroman-4-one, isolated from a lichen fungus, was found to be a selective and reversible competitive inhibitor of MAO-B. nih.gov The position of substituents on the chromone ring is critical for activity, with C6 and C7 substitutions being more favorable than C5 substitutions. researchgate.net
5-Lipoxygenase (5-LOX) 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govmdpi.com Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. A novel 5-LOX inhibitor, KRH-102140, which is a (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine, has demonstrated potent inhibitory activity against 5-LOX with an IC₅₀ value of 160 ± 23 nmol/l. nih.gov This inhibition also correlated with the suppression of leukotriene B₄ (LTB₄) production in a rat basophilic leukemia (RBL-1) cell line. nih.gov
Tankyrase Tankyrases are enzymes that play a role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov A novel and potent tankyrase-specific inhibitor, RK-287107, was developed from a series of structurally related derivatives. This compound inhibits both tankyrase-1 and tankyrase-2 with IC₅₀ values of 14.3 and 10.6 nmol/L, respectively, without significantly affecting PARP1 activity. nih.gov The inhibition of tankyrase leads to the accumulation of its substrates, such as Axin, which in turn downregulates β-catenin signaling. nih.gov
Table 3: Enzyme Inhibition by this compound and Related Derivatives
| Derivative Class | Enzyme Target | Compound Example | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Chromone | MAO-B | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 2.8 nM | nih.gov |
| Chromone | MAO-B | 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | 3.7 nM | nih.gov |
| Chroman-4-one | MAO-B | 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM | nih.gov |
| 2H-Chromene | 5-Lipoxygenase | KRH-102140 | 160 nM | nih.gov |
| Structural Derivative | Tankyrase-1 | RK-287107 | 14.3 nM | nih.gov |
| Structural Derivative | Tankyrase-2 | RK-287107 | 10.6 nM | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
In Vivo Studies in Model Organisms (Non-human)
The pre-clinical evaluation of this compound derivatives extends to in vivo studies in non-human model organisms to assess their therapeutic potential. For example, the 5-lipoxygenase inhibitor KRH-102140 was evaluated in murine models of inflammation. nih.gov Oral administration of this compound was shown to reduce ear edema, myeloperoxidase activity, and the production of the inflammatory mediator LTB₄ in these models. nih.gov These findings indicate that the in vitro enzyme inhibitory activity of this chromene derivative translates to anti-inflammatory effects in a living organism. nih.gov
Target Identification and Pathway Modulation (Pre-clinical Focus)
Pre-clinical research has begun to elucidate the molecular targets and cellular pathways modulated by this compound derivatives.
The potent inhibition of MAO-B by certain chromone derivatives suggests their potential for modulating pathways relevant to neurodegenerative diseases like Parkinson's disease. nih.gov By inhibiting MAO-B, these compounds can prevent the degradation of dopamine, a key neurotransmitter depleted in this condition.
The inhibition of 5-lipoxygenase directly impacts the leukotriene biosynthetic pathway. nih.govmdpi.com By blocking the production of pro-inflammatory leukotrienes such as LTB₄, these derivatives can attenuate inflammatory responses. nih.gov This mechanism is central to their anti-inflammatory properties observed in both in vitro and in vivo models.
The inhibition of Tankyrase by compounds like RK-287107 points to the modulation of the Wnt/β-catenin signaling pathway . nih.gov Tankyrase inhibition prevents the degradation of Axin, a negative regulator of β-catenin. The resulting stabilization and accumulation of Axin lead to the downregulation of β-catenin and its target genes, which are often implicated in cancer cell growth. nih.gov This provides a clear mechanism for the anti-proliferative effects of such inhibitors in certain cancers. nih.gov
Furthermore, some chroman derivatives have been identified through molecular modeling as potential multi-target inhibitors for viruses like SARS-CoV-2, suggesting a broader scope of pathway modulation that warrants further investigation. nih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While classical methods such as Pechmann condensation and Perkin reactions have been foundational, future synthetic efforts must prioritize efficiency, sustainability, and stereochemical control. Current multi-component reactions and microwave-assisted protocols have improved yields and reduced reaction times, but significant opportunities for innovation remain. nih.govtandfonline.com
Future research should focus on:
Asymmetric Synthesis: The development of catalytic enantioselective methods to produce chiral benzo[f]chromen-3-one derivatives is a critical frontier. This would enable the investigation of stereospecific interactions with biological targets, a crucial step in modern drug discovery.
Green Chemistry Approaches: Emphasis should be placed on employing environmentally benign solvents, recyclable catalysts (e.g., solid acids, organocatalysts), and energy-efficient methodologies like flow chemistry. Catalyst-free and solvent-free syntheses represent an ideal goal for minimizing environmental impact. dntb.gov.ua
Combinatorial Chemistry: Leveraging high-throughput synthesis techniques to create large, diverse libraries of 2-Methylbenzo[f]chromen-3-one analogs will accelerate the discovery of compounds with novel properties. This can be coupled with automated purification and screening for rapid identification of lead candidates.
| Synthetic Strategy | Potential Future Enhancement | Key Objective |
| Multi-component Reactions | Development of stereoselective organocatalysts. | Access to chiral derivatives for biological screening. |
| Microwave-Assisted Synthesis | Integration with flow chemistry systems. | Scalable, continuous production with high efficiency. |
| Metal-Catalyzed Cyclizations | Use of earth-abundant metal catalysts (e.g., Fe, Cu). | Cost-effective and sustainable synthesis. |
Exploration of Undiscovered Chemical Reactivity
The current body of research largely utilizes the benzo[f]chromen-3-one core as a stable scaffold for functionalization at peripheral positions. researchgate.net The intrinsic reactivity of the core lactone and pyrone rings remains a relatively underexplored area. Future investigations could reveal novel transformations and pave the way for new molecular architectures.
Promising avenues for exploration include:
Photochemical Reactions: The conjugated system of the chromenone core suggests a rich photochemistry. Research into [2+2] cycloadditions, electrocyclizations, and other light-induced transformations could lead to novel molecular cages and photoswitchable materials. Coumarin (B35378) moieties are known to be incorporated into polymers to create photoresponsive systems. researchgate.net
Ring-Opening and Rearrangement Reactions: Investigating the selective opening of the lactone ring under various conditions (nucleophilic, acidic, reductive) could provide access to highly functionalized naphthalene (B1677914) derivatives that are otherwise difficult to synthesize.
Diels-Alder and other Cycloaddition Reactions: Treating the pyrone ring as a diene or dienophile in cycloaddition reactions could be a powerful strategy for building complex, polycyclic frameworks fused to the benzo[f]chromene system.
Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and predicting new reactivity. While some mechanistic work has been initiated, a concerted effort combining modern experimental techniques with high-level computational modeling is needed. researchgate.netacs.org
Future research should integrate:
In-situ Spectroscopic Monitoring: Techniques like real-time NMR and IR spectroscopy can be used to identify transient intermediates and build detailed kinetic profiles of synthetic reactions.
Isotopic Labeling Studies: These experiments are essential for unequivocally determining bond-forming and bond-breaking steps in complex transformations.
Density Functional Theory (DFT) Calculations: Computational modeling can be used to map potential energy surfaces, predict the stability of intermediates and transition states, and elucidate the role of catalysts. This predictive power can guide experimental design, saving time and resources. For instance, DFT studies have been used to determine the electron density in related Schiff base complexes. researchgate.net
Design and Synthesis of Advanced Functional Materials Incorporating the Benzo[f]chromen-3-one Scaffold
The inherent fluorescence and rigid, planar structure of the benzo[f]chromen-3-one core make it an attractive building block for advanced materials. researchgate.net Research has already demonstrated the potential of related coumarins in fluorescent probes and photoresponsive polymers. researchgate.netacs.org
Future directions in materials science include:
Organic Light-Emitting Diodes (OLEDs): The design of derivatives with tailored electronic properties, high quantum yields, and thermal stability could lead to their use as emitters or host materials in next-generation display and lighting technologies.
Chemosensors: By attaching specific recognition moieties to the scaffold, highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for detecting metal ions, anions, or biologically relevant molecules can be developed. nih.gov
Photoresponsive Polymers: Incorporating the benzo[f]chromen-3-one unit into polymer backbones or as side chains could yield "smart" materials that change their properties (e.g., shape, solubility, optical characteristics) in response to light, with applications in data storage, self-healing materials, and drug delivery. researchgate.net
Rational Design of Derivatives for Specific Biological Targets (Pre-clinical)
The benzo[f]chromene scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future work must move beyond broad screening toward the rational design of potent and selective agents for specific, validated biological targets.
Key pre-clinical research goals include:
Structure-Based Drug Design: Using X-ray crystallography and computational docking, derivatives of this compound can be designed to fit precisely into the active sites of target enzymes or receptors, such as kinases, proteases, or phosphodiesterases. nih.govmdpi.com
Targeted Covalent Inhibitors: Incorporating a mildly reactive "warhead" onto the scaffold could enable the formation of a covalent bond with a specific amino acid residue in a target protein, leading to highly potent and durable inhibition.
Multi-Target Ligands: In complex diseases like Alzheimer's or cancer, designing single molecules that can modulate multiple targets simultaneously is a promising therapeutic strategy. nih.gov The benzo[f]chromen-3-one scaffold can be decorated with different pharmacophores to achieve this goal.
| Potential Biological Target Class | Therapeutic Area | Design Strategy Example |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Introduction of hydrogen-bonding groups to mimic ATP binding. nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Design of derivatives to bridge catalytic and peripheral sites. researchgate.net |
| P-glycoprotein (P-gp) | Drug Resistance in Cancer | Incorporation of lipophilic moieties to enhance binding. nih.gov |
| Phosphodiesterase II (PDE2) | Cognitive Disorders | Alkoxy chain modifications to probe inhibitor binding pockets. mdpi.com |
Expansion into New Application Domains
The versatility of the benzo[f]chromen-3-one structure suggests its utility beyond the well-explored areas of medicine and materials. A forward-looking approach would involve exploring its potential in entirely new fields.
Potential new domains include:
Agrochemicals: The structural similarity of chromenones to some natural products with pesticidal or herbicidal activity suggests that libraries of derivatives could be screened to discover new crop protection agents.
Photodynamic Therapy (PDT): Derivatives could be designed to act as photosensitizers, which generate reactive oxygen species upon light activation. These could be targeted to diseased tissues (e.g., tumors, microbial infections) for localized, non-invasive treatment.
Catalysis: The scaffold could be functionalized with coordinating groups to act as a novel ligand for transition metal catalysts, potentially enabling new types of asymmetric transformations.
Q & A
Q. What are the optimal synthetic routes for 2-Methylbenzo[f]chromen-3-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of this compound derivatives often involves Claisen-Schmidt condensation, microwave-assisted reactions, or multi-step functionalization. For example, microwave irradiation significantly accelerates reactions and improves yields (e.g., 85–90% yield for benzo[f]chromen-3-one chalcone derivatives) by enhancing reaction kinetics and reducing side products . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control, and catalyst selection (e.g., phosphoryl chloride for esterification). Purification typically employs column chromatography with gradients of ethyl acetate/hexane.
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Microwave Irradiation | 85–90 | 100°C, 20 min, ethanol | |
| Claisen-Schmidt | 70–75 | KOH, RT, 24 h | |
| Esterification | 65–70 | POCl₃, ZnCl₂, reflux |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and molecular structure. For example, the methoxy group in 8-methoxy derivatives resonates at δ 3.8–4.0 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Triclinic systems (space group P1) with unit cell dimensions (e.g., a = 9.13 Å, b = 9.25 Å) are common for chromenone derivatives .
- Mass Spectrometry : High-resolution tandem MS (HR-MS/MS) identifies degradation intermediates and fragmentation patterns, particularly in UV/H₂O₂ oxidation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH₃) groups to the chromenone core. For example, fluorophenyl derivatives show enhanced receptor binding due to increased lipophilicity .
- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like the GLP-1 receptor or CRAC channels .
Table 2 : SAR Trends in Derivatives
| Substituent | Biological Activity | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Anti-inflammatory (IC₅₀: 2 µM) | COX-2 | |
| 1,3,4-Oxadiazole | Fluorescence (λₑₘ: 450 nm) | Material science probes |
Q. What advanced degradation pathways and intermediates should be considered when assessing the environmental stability of this compound?
- Methodological Answer : Degradation under UV/H₂O₂ or ozonation produces hydroxylated intermediates (e.g., quinone-like structures) and cleavage products. Real-time mass spectrometry (LDI-Orbitrap MS) identifies transient species like epoxides or dihydroxy derivatives . Key factors include pH (optimal at 7–9) and oxidant concentration.
Q. How do computational modeling and molecular docking contribute to understanding the interaction of this compound derivatives with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or MOE to simulate binding to targets like dopamine D4 receptors. For example, derivatives with bulky substituents (e.g., 2-quinolinyl) show higher binding affinity due to hydrophobic pocket interactions .
- ADME Prediction : Tools like SwissADME predict bioavailability; chromenones with logP < 3.5 exhibit better membrane permeability .
Data Contradictions and Resolution
-
Contradiction : Some studies report high anti-inflammatory activity for fluorophenyl derivatives , while others note limited efficacy in vivo.
-
Contradiction : Conflicting crystallographic data (e.g., bond lengths) for similar derivatives.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
